

A Comparative Guide to OPC-14523 Hydrochloride and its Pharmacological Counterparts

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Compound of Interest

Compound Name: OPC-14523 hydrochloride

Cat. No.: B3047852

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of **OPC-14523 hydrochloride** with other relevant compounds, offering insights for research and development in the field of neuropsychiatric disorders. OPC-14523 is a novel psychotropic agent with a multimodal mechanism of action, primarily characterized by its activity as a serotonin (5-HT) reuptake inhibitor, a sigma (σ) receptor agonist, and a 5-HT_{1A} receptor agonist.^{[1][2]} Due to the limited public data on direct structural analogs, this guide will compare OPC-14523 with pharmacologically similar agents, including the atypical antipsychotics aripiprazole, brexpiprazole, and cariprazine, which also exhibit complex receptor interaction profiles.

In Vitro Pharmacological Profile: A Comparative Analysis

The following table summarizes the in vitro receptor binding affinities (K_i , nM) of OPC-14523 and its comparators. Lower K_i values indicate higher binding affinity.

Receptor Target	OPC-14523	Aripiprazole	Brexipiprazole	Cariprazine
Serotonin Transporter (SERT)	80[1]	530	1.1	1.9
Sigma-1 Receptor	47-56[1]	-	-	-
5-HT1A Receptor	2.3[1]	1.7	0.12	2.6
Dopamine D2 Receptor	-	0.34	0.3	0.49
Dopamine D3 Receptor	-	0.8	1.1	0.085
5-HT2A Receptor	-	3.4	0.47	18.8

Note: "-" indicates data not readily available in the searched literature.

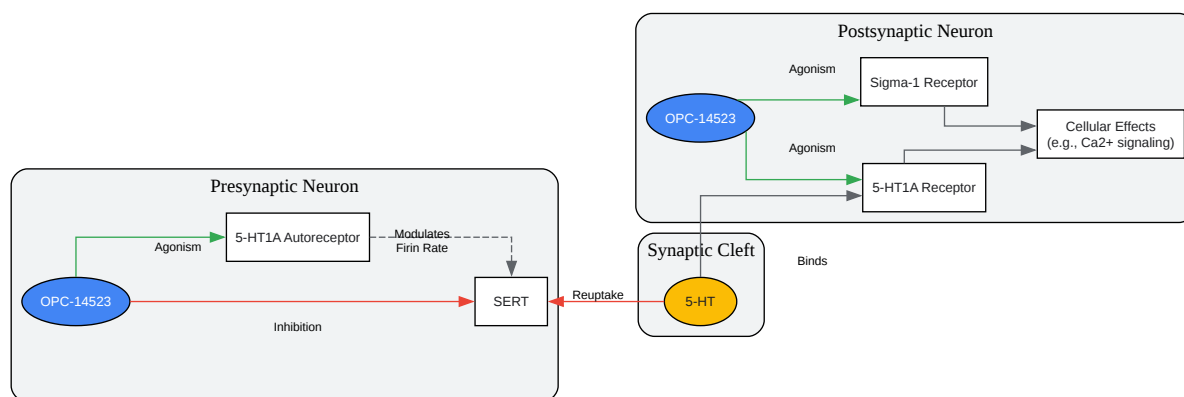
In Vivo Efficacy: Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to assess the antidepressant-like activity of compounds. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Compound	Species	Dose (mg/kg)	Outcome
OPC-14523	Rat	27 (ED50)	Marked antidepressant-like effect[1]
OPC-14523	Mouse	20 (ED50)	Marked antidepressant-like effect[1]
Fluoxetine	Rat/Mouse	-	Required repeated dosing to show activity[1]
Imipramine	Rat/Mouse	-	Required repeated dosing to show activity[1]
Atypical Antipsychotics	Rat	-	Some neuroleptics with antidepressant activity shorten the period of immobility[3]

Signaling Pathways and Mechanism of Action

OPC-14523's unique pharmacological profile suggests a complex interplay of signaling pathways contributing to its therapeutic effects. Its action on the serotonin transporter increases synaptic serotonin levels, a common mechanism for many antidepressants. Concurrently, its potent agonism at 5-HT_{1A} receptors, both pre- and post-synaptically, can modulate serotonergic neuron firing and downstream signaling cascades.[2] The activation of sigma-1 receptors, which are intracellular chaperones, can influence a variety of cellular processes, including calcium signaling and inter-organelle communication, further contributing to its neuroprotective and antidepressant-like effects.



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OPC-14523 Multimodal Mechanism of Action

Experimental Protocols

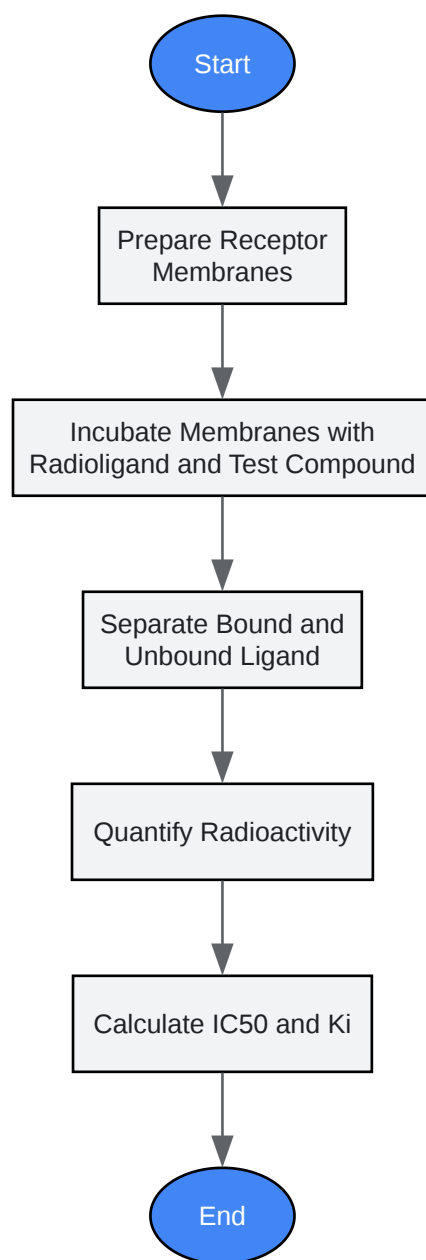
In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity of test compounds to specific receptor targets.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
- **Radioligand Binding:** A known concentration of a radiolabeled ligand specific for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

- **Incubation and Separation:** The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.



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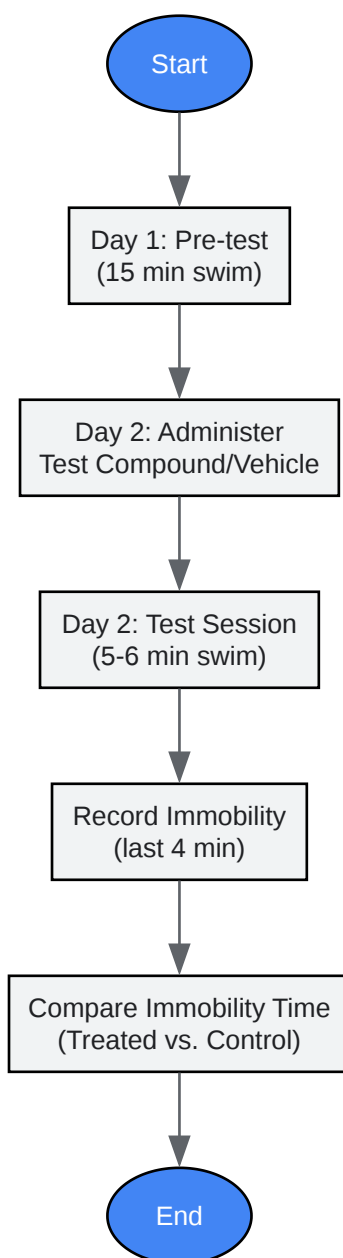
Workflow for In Vitro Binding Affinity Assay

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound in rodents.

Methodology:

- **Apparatus:** A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- **Acclimation (for rats):** On the first day, rats are placed in the cylinder for a 15-minute pre-test session.
- **Test Session:** 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are administered the test compound or vehicle at a specified time before the test. Each animal is then placed in the water-filled cylinder for a 5-6 minute session.
- **Behavioral Scoring:** The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the test session.
- **Data Analysis:** The mean immobility time for the treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is considered an antidepressant-like effect.



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Workflow for the Forced Swim Test in Rats

Conclusion

OPC-14523 hydrochloride demonstrates a unique and complex pharmacological profile, distinguishing it from conventional antidepressants and even from newer multimodal agents. Its potent activity at sigma-1 and 5-HT_{1A} receptors, in addition to serotonin reuptake inhibition, suggests a potential for broad efficacy in neuropsychiatric disorders. The comparison with

aripiprazole, brexpiprazole, and cariprazine highlights the diverse ways in which modulation of the serotonin and dopamine systems can be achieved. While these comparators are primarily classified as atypical antipsychotics, their partial agonism at D2 and 5-HT1A receptors, along with interactions with other serotonin receptors, underscores the growing interest in multi-target drug discovery for complex brain disorders.[4] Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.

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